splicing factor SC35

RNA binding specificity exonic splicing enhancer SELEX

Splicing factor SC35 (also designated SRSF2, SFRS2, or PR264; CAS 147153-65-9) is an essential human serine/arginine-rich (SR) pre‑mRNA splicing factor. The protein contains an N‑terminal ribonucleoprotein‑type RNA‑recognition motif (RRM) and a C‑terminal arginine/serine‑rich (RS) domain, and its molecular mass is approximately 26 kDa.

Molecular Formula C9H14N2
Molecular Weight 0
CAS No. 147153-65-9
Cat. No. B1174840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesplicing factor SC35
CAS147153-65-9
Synonymssplicing factor SC35
Molecular FormulaC9H14N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Splicing Factor SC35 (SRSF2) Procurement Guide: Baseline Identity and Class Characteristics


Splicing factor SC35 (also designated SRSF2, SFRS2, or PR264; CAS 147153-65-9) is an essential human serine/arginine-rich (SR) pre‑mRNA splicing factor [1]. The protein contains an N‑terminal ribonucleoprotein‑type RNA‑recognition motif (RRM) and a C‑terminal arginine/serine‑rich (RS) domain, and its molecular mass is approximately 26 kDa [2]. SC35 is required for assembly of the earliest ATP‑dependent splicing complex and participates in both constitutive and alternative splice‑site selection [1]. Unlike some other SR proteins, SC35 is predominantly confined to nuclear speckles and does not continuously shuttle to the cytoplasm [3].

Why SC35 Cannot Be Simply Replaced by Other SR Protein Family Members in Experimental Workflows


Although the human SR protein family includes several members that share a common domain architecture and can partially substitute for one another in simplified in‑vitro assays [1], SC35 displays distinct, functionally consequential RNA‑binding specificities and substrate preferences that are not recapitulated by its closest homolog, SF2/ASF (SRSF1) [2]. Chimeric protein experiments have demonstrated that SC35’s substrate specificity is determined by its single RRM, which behaves as a modular determinant that cannot be mimicked by the two‑RRM configuration of SF2/ASF [2]. Consequently, experimental or industrial protocols that rely on a particular SC35‑dependent splicing event—such as IgM μ‑chain or SV40 pre‑mRNA processing—cannot achieve equivalent results by substituting another SR protein.

SC35 (SRSF2) Quantitative Differentiation Evidence Against the Closest Analogs


SC35 Recognizes a Distinct Exonic Splicing Enhancer (ESE) Motif Not Efficiently Bound by SF2/ASF

In a functional SELEX experiment, RNA sequences selected by SC35 yielded a degenerate octamer consensus GRYYcSYR and a score matrix that is distinct from that of SF2/ASF. The mean motif score of 30 SC35‑winner sequences was 2.56 ± 0.56, significantly higher than the mean score (1.62 ± 0.72) of 30 randomly selected sequences from the starting pool (P < 10⁻⁷, t‑test) [1]. Critically, the selected SC35 ESEs promote splicing in S100 extract complemented by SC35 but not by SF2/ASF; in the reciprocal test, SF2/ASF‑selected ESEs are active with either protein [1].

RNA binding specificity exonic splicing enhancer SELEX

SC35 Preferentially Splices IgM Pre‑mRNA Whereas SF2/ASF Preferentially Splices HIV‑tat Pre‑mRNA

When recombinant SC35 and SF2/ASF were tested side‑by‑side on three distinct pre‑mRNA substrates, β‑globin (exons 1 & 2) was spliced indiscriminately by either factor; however, HIV‑1 tat pre‑mRNA (exons 2 & 3) was spliced preferentially by SF2/ASF, whereas immunoglobulin μ‑chain (IgM) pre‑mRNA (exons C3 & C4) was spliced preferentially by SC35 [1]. Chimeric domain‑swap experiments confirmed that the single RRM of SC35 is sufficient to confer this substrate preference, whereas SF2/ASF requires both of its RRMs acting in concert [1].

substrate specificity constitutive splicing SR protein

SC35 Is Virtually Inactive on Bovine Growth Hormone Intron D, Setting It Apart from SRp55 and ASF/SF2

In a panel of recombinant baculovirus‑expressed SR proteins tested for the ability to activate FP/ESE‑dependent splicing of bovine growth hormone intron D, SC35 exhibited very little activity, whereas SRp55 was the most active, and ASF/SF2 together with 9G8 displayed intermediate activity [1]. This rank‑order difference provides a clear quantitative distinction for experiments that require robust intron D splicing.

intron D splicing bovine growth hormone recombinant SR protein activity

Overexpression of SC35, but Not ASF/SF2, Causes Cytoplasmic Accumulation of Unspliced SV40 Pre‑mRNA

Transient overexpression experiments in mammalian cells revealed a gain‑of‑function unique to SC35: high levels of SC35 led to substantial accumulation of unspliced SV40 pre‑mRNA that was efficiently transported to the cytoplasm, whereas overexpression of ASF/SF2 did not produce this phenotype [1]. This result indicates that SC35 possesses a non‑redundant activity related to mRNA stability and/or nuclear export that is not shared by its closest relative.

gain‑of‑function SV40 pre‑mRNA mRNA transport

SC35 Differs Quantitatively from SF2/ASF in ESE‑Finder Score Thresholds for Binding‑Site Prediction

The ESE‑finder algorithm applies different default threshold values for each SR protein to predict functional exonic splicing enhancers. The default threshold for SC35 (SRSF2) is 2.383, which is substantially higher than the 1.956 threshold for SF2/ASF (SRSF1) [1]. This quantitative divergence reflects the distinct nucleotide‑frequency matrices derived from independent SELEX experiments and directly impacts which exonic motifs are classified as high‑confidence enhancers in genome‑wide analyses.

ESE‑finder score threshold bioinformatics

Highest‑Value Application Scenarios for SC35 (SRSF2) Based on Verified Differential Evidence


Functional Validation of SC35‑Specific Exonic Splicing Enhancers in Immunoglobulin Genes

The demonstrated preference of SC35 for IgM pre‑mRNA [1] and the availability of the SC35‑specific ESE score matrix [2] make recombinant SC35 protein the essential reagent for identifying and validating ESEs in immunoglobulin and other SC35‑dependent exons. S100 complementation assays can unambiguously distinguish SC35‑dependent enhancers from those activated by SF2/ASF, SRp40, or SRp55.

Investigating mRNA Nuclear Export and Stability Through SC35 Gain‑of‑Function

Because overexpression of SC35 uniquely causes cytoplasmic accumulation of unspliced SV40 pre‑mRNA while ASF/SF2 does not [3], SC35 is the required tool for dissecting the non‑canonical functions of SR proteins in mRNA transport and stability. This application is directly relevant to studies of viral RNA processing and host‑virus interactions.

Negative Control for Bovine Growth Hormone Intron D Splicing Reconstitution

In biochemical reconstitution experiments for bGH intron D, SC35 serves as a well‑characterized negative control because it shows negligible activity on this substrate, whereas SRp55 and ASF/SF2 are highly active [4]. This differential activity profile allows researchers to attribute splicing activity to specific SR proteins in multi‑component reactions.

Bioinformatic Annotation of SC35‑Regulated Exons Using the Validated ESE‑Finder Threshold

Genome‑wide prediction of SC35‑regulated exons requires the SC35‑specific ESE‑finder default threshold of 2.383, which differs markedly from the SF2/ASF threshold of 1.956 [5]. Using recombinant SC35 protein to experimentally validate predicted motifs closes the loop between computational prediction and biological function.

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